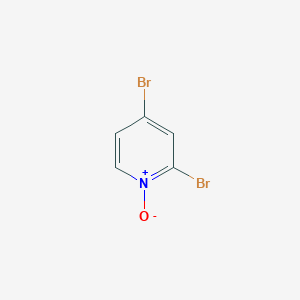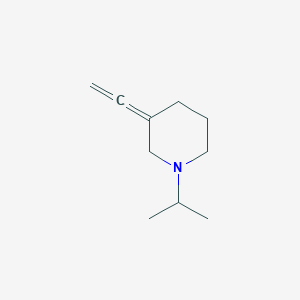
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) is a chemical compound with the molecular formula C10H17N. It belongs to the class of organic compounds known as piperidines. Piperidine is widely used in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have an effect on the central nervous system, specifically on the dopamine and serotonin systems.
Biochemical and Physiological Effects:
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have an effect on the central nervous system, specifically on the dopamine and serotonin systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in lab experiments is its wide range of potential applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in lab experiments is its toxic and flammable nature, which requires careful handling.
Zukünftige Richtungen
There are several future directions for the study of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI). One area of research is the development of new drug candidates for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the identification of new applications for piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in fields such as agriculture and industry. Additionally, further studies are needed to fully understand the mechanism of action of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) and its potential side effects.
Synthesemethoden
The synthesis of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) can be achieved through a variety of methods. One of the most common methods is the reaction between 3-penten-2-one and 1,5-diaminopentane in the presence of a catalyst. Another method involves the reaction between 3-penten-2-one and piperidine in the presence of a reducing agent. The synthesis of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) requires careful handling due to its toxic and flammable nature.
Wissenschaftliche Forschungsanwendungen
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and antiviral properties. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
| 113558-36-4 | |
Molekularformel |
C10H17N |
Molekulargewicht |
151.25 g/mol |
InChI |
InChI=1S/C10H17N/c1-4-10-6-5-7-11(8-10)9(2)3/h9H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
GGSYGXREKKERLL-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(=C=C)C1 |
Kanonische SMILES |
CC(C)N1CCCC(=C=C)C1 |
Synonyme |
Piperidine, 3-ethenylidene-1-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


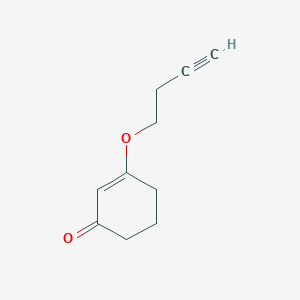
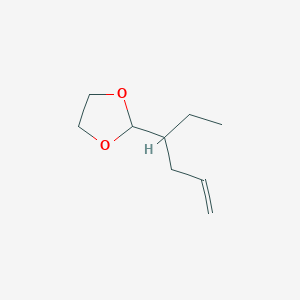



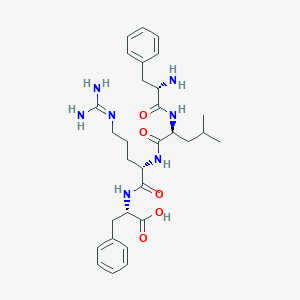
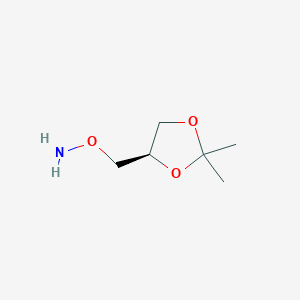

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)




